

Off-target effects of Empesertib in kinase inhibitor screening

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Compound of Interest

Compound Name: *Empesertib*

Cat. No.: *B607302*

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Empesertib Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Empesertib**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Empesertib**?

A1: **Empesertib**, also known as BAY1161909 and BMS-986158, is a potent inhibitor of Monopolar Spindle 1 (Mps1), a serine/threonine kinase also known as TTK protein kinase.^{[1][2][3]} It inhibits Mps1 with a very high potency, exhibiting IC50 values in the low nanomolar range.^{[1][2]}

Q2: Does **Empesertib** have known off-target activities?

A2: Yes. In addition to its primary target Mps1/TTK, **Empesertib** has been shown to have off-target activity against other kinases, specifically c-Jun N-terminal kinase 2 (JNK2) and c-Jun N-terminal kinase 3 (JNK3), at higher concentrations. Furthermore, **Empesertib** (under the identifier BMS-986158) is also a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD4.^{[4][5][6]}

Q3: What are the potential consequences of **Empesertib**'s off-target effects in my experiments?

A3: Off-target inhibition of JNK2 and JNK3 can impact cellular processes such as proliferation, apoptosis, and inflammation.[7][8] Inhibition of BET proteins can affect gene transcription regulation.[9][10] These off-target activities may lead to unexpected phenotypic changes in your cellular models and could be a source of confounding results.

Q4: I am observing unexpected cellular phenotypes that are inconsistent with Mps1 inhibition alone. What could be the cause?

A4: Unexpected phenotypes could be due to **Empesertib**'s off-target effects on JNK2/3 or BET proteins. Consider the concentration of **Empesertib** you are using. Off-target effects are more likely to be observed at higher concentrations. It is also possible that the observed phenotype is a downstream consequence of Mps1 inhibition in your specific cellular context that has not been previously characterized.

Q5: How can I minimize the off-target effects of **Empesertib** in my experiments?

A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of **Empesertib** that elicits the desired on-target (Mps1 inhibition) phenotype. Performing a dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and assay. Additionally, consider using a structurally unrelated Mps1 inhibitor as a control to confirm that the observed phenotype is due to Mps1 inhibition.

Data Presentation

Empesertib Kinase Inhibition Profile

Target	IC50 / % Inhibition	Assay Type
Mps1 (TTK)	< 1 nM	Biochemical Assay
JNK2	54% inhibition @ 1 μ M	Kinase Panel Screen
JNK3	84% inhibition @ 1 μ M	Kinase Panel Screen

Empesertib BET Bromodomain Inhibition Profile

Target	IC50	Cell Line
BET	6.6 nM	NCI-H211 (SCLC)
BET	5 nM	MDA-MB231 (TNBC)
BRD4	< 5 nM	FRET Assay

Experimental Protocols

In Vitro Kinase Assay for Empesertib

This protocol is a general guideline for determining the inhibitory activity of **Empesertib** against a purified kinase in a biochemical assay.

Materials:

- Purified active kinase (e.g., Mps1, JNK2, JNK3)
- Kinase-specific substrate
- **Empesertib** stock solution (in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP solution
- ADP-Glo™ Kinase Assay kit (or equivalent)
- White, opaque 96-well plates

Procedure:

- Prepare Reagents:
 - Thaw all reagents and keep them on ice.

- Prepare a serial dilution of **Empesertib** in DMSO. Then, dilute the **Empesertib** and control compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically $\leq 1\%$).
- Prepare a solution of the kinase in kinase assay buffer.
- Prepare a solution of the substrate and ATP in kinase assay buffer.
- Assay Plate Setup:
 - Add 5 μL of the diluted **Empesertib** or control compound to the wells of a 96-well plate.
 - Add 2.5 μL of the kinase solution to each well.
 - Incubate for 10-15 minutes at room temperature.
- Initiate Kinase Reaction:
 - Add 2.5 μL of the substrate/ATP mixture to each well to start the reaction.
 - Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
- Detect Kinase Activity:
 - Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
 - Briefly, add 10 μL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
 - Add 20 μL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.
 - Measure the luminescence using a plate reader.
- Data Analysis:

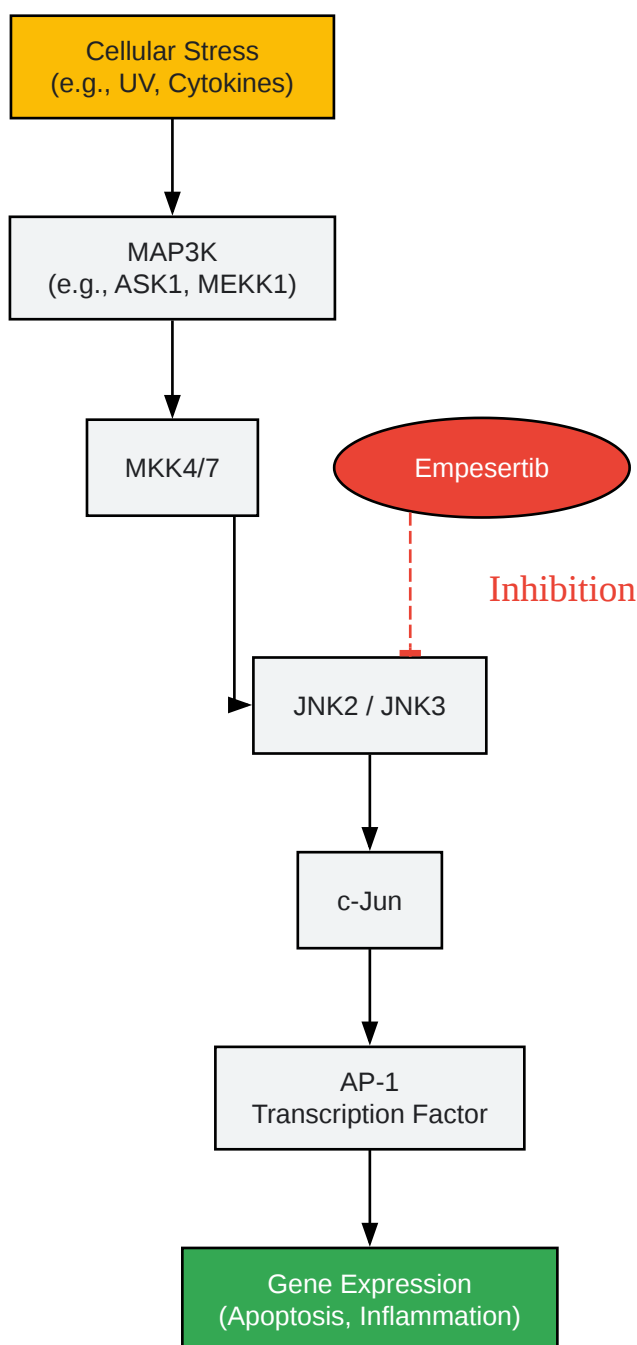
- Calculate the percentage of kinase inhibition for each **Empesertib** concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the **Empesertib** concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Inconsistent results between experiments	1. Reagent instability (ATP, kinase).2. Pipetting errors.3. Variation in incubation times.	1. Aliquot and store reagents at the recommended temperature. Avoid repeated freeze-thaw cycles.2. Use calibrated pipettes and ensure proper mixing.3. Use a timer to ensure consistent incubation times for all steps.
High background signal in no-kinase control wells	1. Contamination of reagents with ATP or kinase.2. Assay plate autofluorescence/autoluminescence.	1. Use fresh, high-quality reagents. Prepare master mixes to reduce variability.2. Use plates recommended for luminescence assays.
Observed phenotype does not match published Mps1 inhibition effects	1. Off-target effects at the concentration used.2. Cell-line specific responses.3. Empesertib degradation.	1. Perform a dose-response curve to find the minimal effective concentration. Compare with a structurally different Mps1 inhibitor.2. Validate key findings in a second cell line.3. Prepare fresh dilutions of Empesertib for each experiment.
Cell death observed at concentrations expected to be non-toxic	1. Off-target effects on pro-apoptotic pathways (e.g., JNK signaling).2. Synergistic effects with other components in the cell culture medium.	1. Lower the concentration of Empesertib. Investigate the activation of apoptotic markers.2. Review the composition of the cell culture medium for any potential interactions.

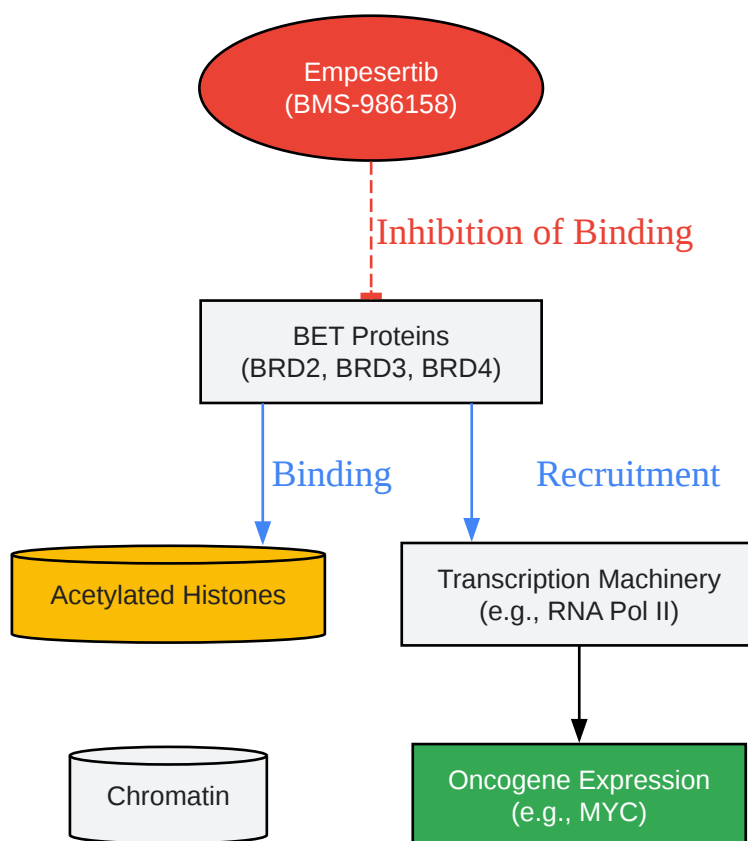
Mandatory Visualizations

Signaling Pathways



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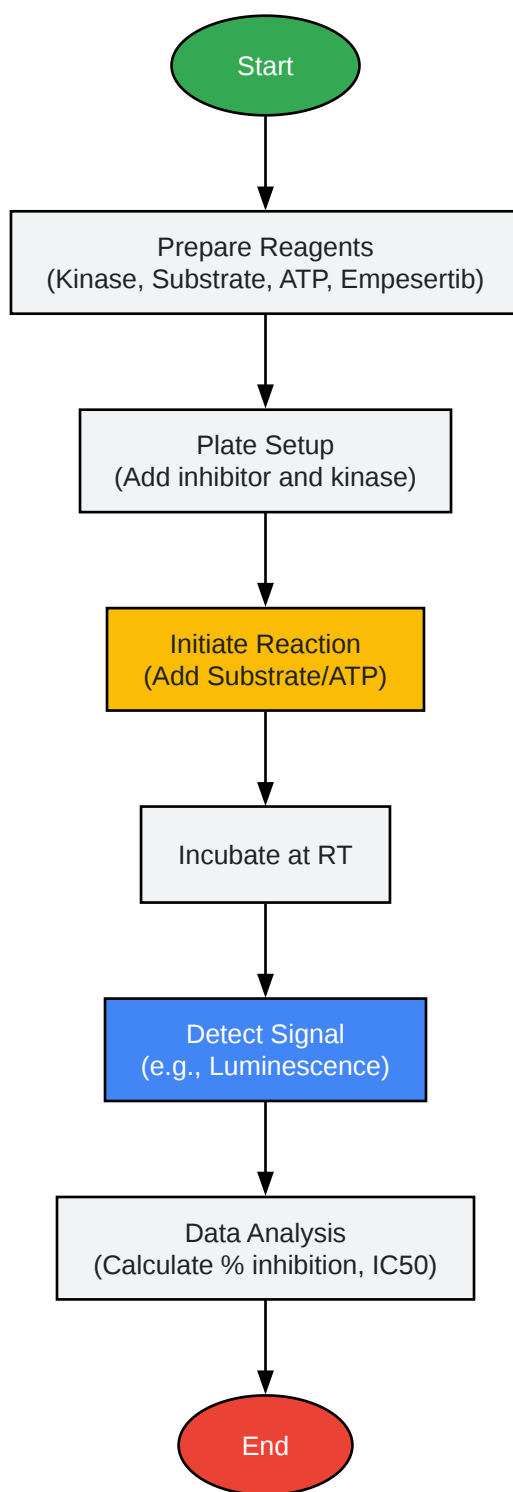
Caption: Off-target inhibition of the JNK signaling pathway by **Empesertib**.



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Caption: Off-target inhibition of BET protein function by **Empesertib**.

Experimental Workflow



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Caption: General workflow for in vitro kinase inhibitor screening.

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